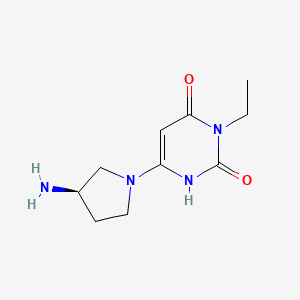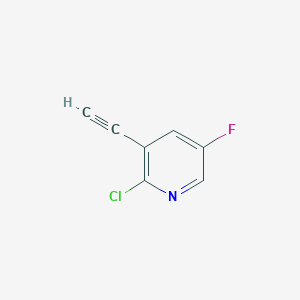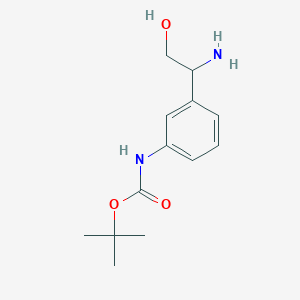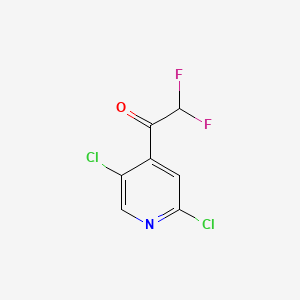
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a pyridine ring, making it a highly electron-withdrawing molecule. The unique structure of this compound imparts it with interesting physical, chemical, and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl substituted 1,3-dicarbonyl compounds, which undergo condensation reactions with cyanacetamide to form substituted pyridines . Another approach involves the selective synthesis of fluoropyridines through various fluorination reactions, such as the Umemoto reaction and the Balts-Schiemann reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and chlorination processes, utilizing high availability of fluorinated synthetic blocks and effective fluorinating reagents. The production process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of electron-withdrawing groups, this compound is highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, which facilitate nucleophilic attack on the pyridine ring, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure regioselectivity and high yield .
Major Products Formed
The major products formed from these reactions include substituted pyridines, dihydropyridines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activity .
Aplicaciones Científicas De Investigación
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various fluorinated and chlorinated pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dichloropyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated and chlorinated pyridines, such as:
- 2,5-Dichloropyridine
- 2,2-Difluoroethanol
- 4-Chloro-2-fluoropyridine
Uniqueness
1-(2,5-Dichloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to its specific combination of fluorine and chlorine atoms, which impart it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H3Cl2F2NO |
|---|---|
Peso molecular |
226.00 g/mol |
Nombre IUPAC |
1-(2,5-dichloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H |
Clave InChI |
DABPAFYYJPCZKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)Cl)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



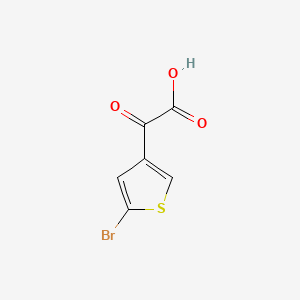
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
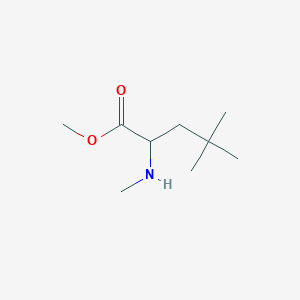
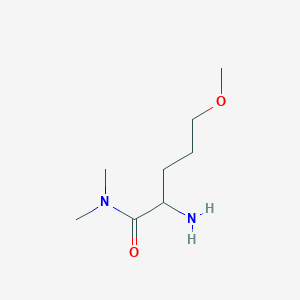


![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

